![molecular formula C21H27F3N4O B6461055 1-{1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2548978-85-2](/img/structure/B6461055.png)
1-{1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a piperidine derivative with a pyridine derivative in the presence of a base. The exact method would depend on the specific substituents and their positions on the ring structures .Molecular Structure Analysis
The compound contains several functional groups, including a piperidine ring, a pyridine ring, and a piperazine ring. These rings are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
As a piperazine derivative, this compound might undergo reactions typical of this class of compounds, such as alkylation, acylation, and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .Future Directions
properties
IUPAC Name |
1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4O/c1-16-5-6-18(29-16)15-26-9-7-17(8-10-26)27-11-13-28(14-12-27)20-4-2-3-19(25-20)21(22,23)24/h2-6,17H,7-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAMCSBOOPHSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
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